N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide
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Overview
Description
N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide is a member of benzoic acids.
Scientific Research Applications
Supramolecular Assembly and Macroscopic Properties
A study by Molla and Ghosh (2011) examined the supramolecular assembly and macroscopic properties of bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide chromophores, a category similar to N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide. This research focused on understanding the effect of structural variations on self-assembly through spectroscopic studies and atomic force microscopy, revealing unique morphologies for different structures (Molla & Ghosh, 2011).
Synthesis and Characterization of Metal Complexes
Shukla et al. (2020) synthesized Schiff base ligands and their metal derivatives, characterized by spectroscopic and NMR analysis. This kind of study is relevant for understanding the broader applications of compounds like this compound in developing metal complexes with potential applications in various fields (Shukla et al., 2020).
Self-Assembly in Organic Solvents
Pratihar et al. (2010) explored the self-assembly properties of a bis(trialkoxybenzamide)-functionalized quaterthiophene derivative in non-polar solvents. This research provides insights into the self-assembly and semiconductivity of similar compounds, contributing to the understanding of this compound's potential applications in organic electronics and materials science (Pratihar et al., 2010).
Properties
Molecular Formula |
C10H12N2O2S2 |
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Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-[bis(methylsulfanyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-15-10(16-2)12-11-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,11,14) |
InChI Key |
VUQDXRMWNUQYII-UHFFFAOYSA-N |
SMILES |
CSC(=NNC(=O)C1=CC=C(C=C1)O)SC |
Canonical SMILES |
CSC(=NNC(=O)C1=CC=C(C=C1)O)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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